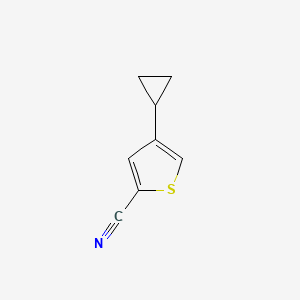

4-(Cyclopropyl)thiophene-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-cyclopropylthiophene-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c9-4-8-3-7(5-10-8)6-1-2-6/h3,5-6H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBXVDDLCDSWCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Cyclopropyl Thiophene 2 Carbonitrile and Its Derivatives

Catalytic Cross-Coupling Approaches

Catalytic cross-coupling reactions are powerful tools for forming carbon-carbon bonds, providing efficient pathways to complex molecules like 4-(cyclopropyl)thiophene-2-carbonitrile. These methods typically involve the coupling of a thiophene (B33073) precursor with a cyclopropyl-containing reagent.

The Suzuki-Miyaura cross-coupling reaction is one of the most robust and widely used methods for C-C bond formation. researchgate.net It involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex. youtube.com For the synthesis of cyclopropylthiophenes, this typically entails coupling a halothiophene with cyclopropylboronic acid or its derivatives. mdpi.comnih.gov

The efficiency of the Suzuki-Miyaura reaction is highly dependent on the choice of the palladium catalyst and the associated ligands. Research has shown that a combination of a palladium(II) precursor, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂), and a bulky, electron-rich phosphine (B1218219) ligand is highly effective for the cyclopropanation of bromothiophenes. nih.gov

One of the most successful ligand systems for this transformation is dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane (SPhos). nih.gov This ligand, in combination with Pd(OAc)₂, allows for low catalyst loadings (0.25–1 mol%) while achieving high yields (69–93%). mdpi.comnih.gov The use of such highly active catalyst systems is a significant improvement over earlier methods that required higher catalyst loadings (e.g., 6 mol% Pd(OAc)₂ with cataCXium A) or yielded lower efficiencies. nih.gov Optimization studies have identified potassium phosphate (B84403) (K₃PO₄) as an effective base for this coupling. mdpi.comnih.gov

Table 1: Optimized Suzuki-Miyaura Reaction Conditions for Cyclopropylthiophene Synthesis mdpi.comnih.gov

| Catalyst | Ligand | Base | Solvent | Temperature | Catalyst Loading |

|---|

The optimized Pd(OAc)₂/SPhos system has demonstrated a broad scope for the Suzuki-Miyaura coupling of cyclopropylboronic acid with various bromothiophene precursors. mdpi.comnih.gov The reaction is tolerant of a wide range of functional groups on the thiophene ring, including esters, ketones, and aldehydes, furnishing the corresponding cyclopropyl (B3062369) derivatives in good to excellent yields. mdpi.comnih.gov

For instance, the coupling of 2-bromothiophene (B119243) and 3-bromothiophene (B43185) proceeds efficiently, as does the reaction with a variety of di-substituted bromothiophenes. mdpi.comnih.gov This versatility allows for the synthesis of a library of functionalized cyclopropylthiophenes that can serve as precursors to more complex derivatives, including the target this compound. The nitrile group can be introduced through subsequent functional group transformations of these initial products. mdpi.com

However, there are limitations. The reactivity of the bromothiophene precursor can be influenced by the nature and position of its substituents. For example, bromothiophenes bearing aldehyde groups have been found to react efficiently even with very low catalyst loadings (0.25 mol%), while bromoesters may require slightly higher loadings (0.5-1 mol%) for complete conversion. nih.gov Additionally, some heteroarylboronic acids can be challenging to prepare and isolate, although the use of more stable potassium organotrifluoroborates can circumvent some of these issues. nih.gov

Table 2: Scope of Suzuki-Miyaura Coupling with Various Bromothiophene Precursors nih.gov

| Bromothiophene Precursor | Product | Yield |

|---|---|---|

| 2-Bromothiophene | 2-Cyclopropylthiophene | 82% |

| 3-Bromothiophene | 3-Cyclopropylthiophene | 89% |

| Methyl 3-bromo-2-thiophenecarboxylate | Methyl 3-cyclopropyl-2-thiophenecarboxylate | 93% |

| 4-Bromo-2-thiophenecarbaldehyde | 4-Cyclopropyl-2-thiophenecarbaldehyde | 85% |

When scaling up the Suzuki-Miyaura reaction for industrial production, several factors must be considered. Reactions using highly active catalyst systems, such as 1 mol% Pd(OAc)₂ with SPhos, have been observed to be highly exothermic on a larger scale. nih.gov This can lead to the reaction mixture boiling without external heating, necessitating careful thermal management to ensure safety and reaction control. Reducing the catalyst loading can mitigate this exothermicity, but may lead to incomplete conversion or the formation of by-products. nih.gov Therefore, a balance must be struck between reaction efficiency and process safety. The use of flow chemistry systems can also offer significant advantages for large-scale synthesis by providing superior control over reaction parameters and improving safety. unipd.it

An alternative to traditional cross-coupling methods is the palladium-catalyzed direct arylation of C-H bonds. This strategy has emerged as a more atom-economical approach, as it avoids the need to pre-functionalize the thiophene substrate with a halide. researchgate.netresearchgate.net The reaction typically involves the coupling of a thiophene with an aryl halide, where a C-H bond on the thiophene ring is activated and functionalized directly. unipd.it

For thiophene derivatives, direct arylation is often highly regioselective, preferentially occurring at the C2 or C5 positions due to their higher reactivity. researchgate.netresearchgate.net When the thiophene is substituted at the C2 position with an electron-withdrawing group, the arylation is typically directed specifically to the C5 position. researchgate.net Various palladium catalysts, including ligand-less Pd(OAc)₂, have been shown to be effective, often in the presence of a base like potassium acetate or potassium carbonate. unipd.itresearchgate.net The addition of carboxylate salts can be beneficial as they can act as proton-shuttles, assisting in the C-H activation step. unipd.it

While widely used for introducing aryl groups, the direct introduction of a cyclopropyl group via C-H activation is less common. The strategy is more frequently applied to build bi(hetero)arene structures. researchgate.net A plausible, though less direct, route to this compound using this methodology would involve first synthesizing a 4-arylthiophene-2-carbonitrile via direct arylation, followed by subsequent steps to replace the aryl group with a cyclopropyl moiety, which would be a non-trivial transformation.

Suzuki–Miyaura Cross-Coupling for Cyclopropylthiophene Formation

Cyclization Reactions for Thiophene Ring Formation

Instead of functionalizing a pre-existing thiophene ring, another major synthetic strategy involves constructing the substituted thiophene ring itself through a cyclization reaction. These methods build the heterocyclic core from acyclic precursors.

Classic methods for thiophene synthesis include the Paal-Knorr synthesis and the Gewald aminothiophene synthesis. The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent to form the thiophene ring. derpharmachemica.comorganic-chemistry.org The Gewald reaction is a versatile method for preparing 2-aminothiophenes through a multi-component reaction involving an α-methylene ketone, a cyano-active compound, and elemental sulfur. derpharmachemica.compharmaguideline.com

More modern approaches involve the metal-catalyzed or base-promoted cyclization of functionalized alkynes that contain a sulfur atom. mdpi.com These methods can be highly regioselective and atom-economical, allowing for the construction of the thiophene ring with a desired substitution pattern in a single step. mdpi.com For example, 1-mercapto-3-yn-2-ols can be converted into the corresponding thiophenes in the presence of a PdI₂ catalyst. organic-chemistry.org

In the context of synthesizing this compound, a cyclization strategy would require acyclic precursors appropriately substituted to yield the desired product. For instance, a precursor containing a cyclopropyl group and a nitrile in the correct positions relative to the reacting functionalities would be necessary. While conceptually direct, synthesizing such highly functionalized acyclic precursors can be challenging. A more common synthetic plan involves using a cyclization reaction to form a simpler thiophene, such as 4-methylthiophene-2-carbonitrile, which is then elaborated in subsequent steps (e.g., radical bromination of the methyl group followed by reactions to form the cyclopropyl ring). This multi-step approach often provides a more practical and flexible route to the final target molecule.

Gewald Reaction and Variants for 2-Aminothiophene-3-carbonitrile Synthesis

The Gewald reaction, a multicomponent condensation, stands as one of the most efficient and widely utilized methods for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgderpharmachemica.comresearchgate.net This one-pot reaction typically involves the condensation of a ketone or aldehyde with an α-activated nitrile and elemental sulfur in the presence of a base. wikipedia.orgarkat-usa.org The reaction mechanism proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure to form the 2-aminothiophene ring system. wikipedia.org

The versatility of the Gewald reaction allows for the incorporation of diverse substituents on the thiophene ring, depending on the choice of the starting carbonyl compound. To generate derivatives bearing a cyclopropyl moiety at the 4-position, a cyclopropyl ketone, such as 1-cyclopropylethan-1-one (cyclopropyl methyl ketone), can be employed as the carbonyl component. The reaction of this ketone with an active methylene (B1212753) nitrile (e.g., malononitrile (B47326) or ethyl cyanoacetate) and elemental sulfur under basic conditions would yield a 2-amino-4-cyclopropylthiophene-3-carbonitrile (B112804) derivative. While specific literature examples for this exact transformation are sparse, the reaction is highly plausible based on the established broad scope of the Gewald reaction with various alkyl and cycloalkyl ketones. arkat-usa.org

Table 1: Hypothetical Gewald Reaction for a 4-Cyclopropylthiophene Derivative

| Carbonyl Component | Activated Nitrile | Sulfur Source | Base Catalyst | Potential Product |

| 1-Cyclopropylethan-1-one | Malononitrile | Elemental Sulfur (S₈) | Morpholine | 2-Amino-4-cyclopropyl-5-methylthiophene-3-carbonitrile |

A significant advantage of the Gewald reaction is that it is an inherently metal-free process, typically relying on organic base catalysts such as morpholine, piperidine, or triethylamine. wikipedia.orgsemanticscholar.org This aligns with the principles of green chemistry by avoiding the cost, toxicity, and potential product contamination associated with transition metal catalysts. Beyond the Gewald reaction, other metal-free methodologies for thiophene synthesis have been developed. For instance, benzo[b]thiophenes can be synthesized from o-halovinylbenzenes and potassium sulfide (B99878) in the absence of a transition-metal catalyst via a process involving a direct SₙAr-type reaction, cyclization, and dehydrogenation. organic-chemistry.org Another approach involves the reaction of 2-ynals with thioamides in alcohols to afford 2-aminothiophene derivatives through a metal-free cascade reaction. nih.gov These methods underscore the growing toolkit available for constructing thiophene rings without reliance on heavy metals.

Ring-Opening and Recyclization Pathways Involving Cyclopropane (B1198618) Intermediates

An alternative and innovative strategy for constructing the 4-(cyclopropyl)thiophene scaffold involves pathways where the cyclopropane ring itself is not a passive substituent but an active participant in the ring-forming reaction. A notable example is the synthesis of thiophene aldehydes from readily available cyclopropyl ethanol (B145695) derivatives. rsc.org This novel one-pot procedure utilizes potassium sulfide (K₂S) and achieves a double C–S bond formation through the cleavage of C–C bonds within the cyclopropyl carbinol system. rsc.org

In this transformation, dimethyl sulfoxide (B87167) (DMSO) serves as both the solvent and a mild oxidant. The proposed mechanism involves the ring-opening of the cyclopropyl ethanol to form an intermediate that subsequently undergoes annulation with the sulfide source to build the thiophene ring. This method is particularly relevant as it can directly generate 4-substituted thiophene-2-carbaldehydes, which are immediate precursors for the synthesis of this compound. rsc.org The reaction demonstrates good functional group tolerance under mild conditions. rsc.org

Table 2: Ring-Opening/Annulation for Thiophene Aldehyde Synthesis

| Starting Material | Sulfur Source | Solvent/Oxidant | Temperature | Product Type | Reference |

| Cyclopropyl ethanol derivatives | Potassium Sulfide (K₂S) | DMSO | 120 °C | Thiophene aldehydes | rsc.org |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step, enhancing efficiency and atom economy. researchgate.netnih.gov The Gewald reaction is a classic example of a three-component reaction used for thiophene synthesis. However, a wide array of other MCRs have been developed to access diverse thiophene structures. nih.govtandfonline.com

Nitrile Group Introduction and Modification

The introduction of the carbonitrile functionality at the 2-position of the 4-cyclopropylthiophene ring is a critical step in the synthesis of the target compound. While the Gewald reaction can install a nitrile at the 3-position, forming the 2-carbonitrile requires a different approach. A common and effective strategy involves the conversion of a precursor functional group, most notably an aldehyde, at the desired position. The synthesis of the key intermediate, 4-(cyclopropyl)thiophene-2-carbaldehyde, can be achieved directly via the cyclopropyl ethanol ring-opening methodology described previously. rsc.orgnih.gov

Once the 4-(cyclopropyl)thiophene-2-carbaldehyde is obtained, a reliable method for its conversion to the corresponding nitrile is through a two-step sequence involving an oxime intermediate. First, the aldehyde is condensed with hydroxylamine (B1172632) (NH₂OH) or one of its salts to form 4-(cyclopropyl)thiophene-2-carbaldoxime.

The subsequent and final step is the dehydration of this aldoxime to yield this compound. A wide variety of reagents and conditions have been developed for this transformation, ranging from classic dehydrating agents to modern catalytic systems. The choice of reagent can be critical to ensure compatibility with the thiophene ring.

Table 3: Selected Reagents for Dehydration of Aldoximes to Nitriles

| Reagent(s) | Conditions | General Applicability |

| Acetic Anhydride (Ac₂O) | Reflux | Common, effective for robust substrates |

| Thionyl Chloride (SOCl₂) | Varies | Effective, can be harsh |

| Trifluoroacetic Anhydride (TFAA) | Mild, with base | High reactivity |

| Burgess Reagent | Mild | Good for sensitive substrates |

| Copper(II) Acetate | Catalytic, in acetonitrile | Mild catalytic method |

| [RuCl₂(p-cymene)]₂ | Catalytic, with molecular sieves | Neutral and mild conditions |

This dehydration reaction is a well-established transformation in organic synthesis and its application to heterocyclic aldoximes is common. The formation of thiophene-2-carbonitrile from its corresponding oxime is a feasible and direct route to the final target compound. researchgate.netsigmaaldrich.comfishersci.fi The selection of a specific dehydration protocol would depend on factors such as substrate stability, desired yield, and scale of the reaction.

Hydrocyanoalkylation of Unsaturated Systems

Hydrocyanoalkylation, the addition of a hydrogen and a cyanoalkyl group across a double or triple bond, represents a direct method for introducing functionalized nitrile moieties. In the context of synthesizing this compound, this would ideally involve the direct hydrocyanoalkylation of a suitable cyclopropyl-substituted thiophene precursor.

However, the direct hydrocyanoalkylation of heteroaromatic systems like thiophene is not a widely reported transformation. The more common and extensively studied reaction is hydrocyanation, which involves the addition of hydrogen cyanide (HCN) across an unsaturated bond. Transition-metal-catalyzed hydrocyanation of alkenes and alkynes is a well-established industrial process, primarily for the production of adiponitrile, a nylon precursor. wikipedia.orgresearchgate.net This process typically employs catalysts based on nickel or cobalt. wikipedia.orgresearchgate.net

The mechanism of nickel-catalyzed hydrocyanation of alkenes generally involves the oxidative addition of HCN to a low-valent nickel complex, followed by alkene coordination, migratory insertion, and reductive elimination of the nitrile product. wikipedia.org Lewis acids are often added to promote the reductive elimination step. wikipedia.org

While direct hydrocyanation of the thiophene ring is not the target reaction, the principles of transition-metal-catalyzed additions to unsaturated systems are relevant. Conceptually, a related transformation could be envisioned where a thiophene derivative is activated towards the addition of a cyanoalkylating agent. However, the aromatic stability of the thiophene ring presents a significant barrier to such direct addition reactions. More commonly, the introduction of a nitrile group onto a thiophene ring is achieved through the conversion of other functional groups, such as aldehydes or halides.

For the synthesis of the target molecule, a more practical approach involves the preparation of a suitable precursor, such as 4-(cyclopropyl)thiophene-2-carboxaldehyde, which is commercially available. sigmaaldrich.com This aldehyde can then be converted to the nitrile.

Radical-Initiated C(sp³)–H Bond Functionalization for Nitrile Formation

Radical-initiated C(sp³)–H bond functionalization has emerged as a powerful tool in organic synthesis, allowing for the direct conversion of unactivated C-H bonds into valuable functional groups, including nitriles. This approach avoids the need for pre-functionalized substrates and can offer unique selectivity.

The direct functionalization of a C(sp³)–H bond on the cyclopropyl ring of a 4-cyclopropylthiophene system to install a nitrile group is a challenging transformation. The C-H bonds on a cyclopropane ring are generally stronger and less accessible than those in other alkyl systems. While methods for the radical-mediated ring-opening and cyanation of cycloketone oxime esters have been reported to produce chiral dinitriles, these proceed via cleavage of a C-C bond within the ring. springernature.com

A more plausible, though not explicitly reported, radical-based approach for the synthesis of this compound would be the direct radical C-H cyanation of the thiophene ring of 4-cyclopropylthiophene. The thiophene ring is susceptible to radical attack, and various methods for the cyanation of aromatic and heteroaromatic C-H bonds have been developed. These methods often involve the generation of a cyano radical or a related cyanating species that can be trapped by the aromatic substrate.

While specific examples of the radical cyanation of 4-cyclopropylthiophene are not readily found in the literature, the general principles of radical aromatic cyanation could potentially be applied.

Derivatization for Accessing Polysubstituted Cyclopropylthiophene-Carbonitriles

The synthesis of polysubstituted cyclopropylthiophene-carbonitriles can be achieved through the derivatization of a pre-formed this compound scaffold or by functionalizing a 4-cyclopropylthiophene intermediate prior to the introduction of the nitrile group. Electrophilic and nucleophilic substitution reactions are key strategies for introducing additional substituents onto the thiophene ring. quora.comuoanbar.edu.iq

A versatile approach begins with the bromination of a cyclopropylthiophene derivative. For instance, 4-cyclopropyl-2-(methoxycarbonyl)thiophene can be selectively brominated at the 5-position. This brominated intermediate can then undergo a variety of cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce a wide range of substituents. The ester can subsequently be converted to the nitrile.

Alternatively, direct electrophilic substitution on this compound can be explored. The electron-withdrawing nature of the nitrile group at the 2-position will direct incoming electrophiles primarily to the 5-position.

A general route to access polysubstituted cyclopropylthiophene-carbonitriles is outlined below:

Synthesis of a Functionalized 4-Cyclopropylthiophene Core: Starting with a suitable bromothiophene, a Suzuki-Miyaura cross-coupling with cyclopropylboronic acid can yield a 4-cyclopropylthiophene derivative with an existing functional group handle, such as an ester or an aldehyde.

Introduction of Additional Substituents: This functionalized core can then be subjected to further electrophilic substitution reactions (e.g., bromination, nitration) to introduce substituents at other positions on the thiophene ring.

Conversion to the Nitrile: The functional group handle (e.g., aldehyde) is then converted to the nitrile. The synthesis of thiophene-2-carboxaldehydes can be achieved through methods like the Vilsmeier-Haack reaction on the corresponding thiophene. wikipedia.org

The following table provides an overview of potential derivatization reactions on a 4-cyclopropylthiophene core:

| Starting Material | Reagents and Conditions | Product |

| 4-Cyclopropylthiophene | NBS, DMF | 2-Bromo-4-cyclopropylthiophene |

| 2-Bromo-4-cyclopropylthiophene | 1. n-BuLi, THF, -78 °C; 2. DMF | 4-Cyclopropylthiophene-2-carboxaldehyde |

| 4-Cyclopropylthiophene-2-carboxaldehyde | NH₂OH·HCl, pyridine; then Ac₂O | This compound |

| 4-Cyclopropylthiophene-2-carbonitrile | NBS, AcOH | 5-Bromo-4-(cyclopropyl)thiophene-2-carbonitrile |

| 5-Bromo-4-(cyclopropyl)thiophene-2-carbonitrile | Arylboronic acid, Pd catalyst, base | 5-Aryl-4-(cyclopropyl)thiophene-2-carbonitrile |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 4 Cyclopropyl Thiophene 2 Carbonitrile

Electrophilic Aromatic Substitution Patterns of the Thiophene (B33073) Ring

The thiophene ring is inherently more reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-donating nature of the sulfur atom, which stabilizes the intermediate arenium ion. libretexts.orgpearson.com In 4-(cyclopropyl)thiophene-2-carbonitrile, the directing effects of the cyclopropyl (B3062369) and carbonitrile groups determine the position of substitution.

The cyclopropyl group is an ortho-, para-directing activator, while the carbonitrile group is a meta-directing deactivator. The substitution pattern is therefore a result of the competition between these two groups. Given the positions on the thiophene ring, the C5 position is the most likely site for electrophilic attack. This is because it is ortho to the activating cyclopropyl group and meta to the deactivating carbonitrile group, making it the most electronically favorable position.

Recent studies on the derivatization of cyclopropylthiophenes have shown that bromination can be achieved using elemental bromine in a buffered solution to accommodate the acid sensitivity of the cyclopropyl group. nih.gov However, for disubstituted thiophenes containing electron-withdrawing groups like a nitrile, milder conditions may not be sufficient, often resulting in low conversion. nih.gov

Reactivity Profile of the Carbonitrile Group

The carbonitrile (or cyano) group is a versatile functional group that can undergo a variety of transformations. In the context of this compound, its reactivity is influenced by the adjacent thiophene ring.

Quantum chemical investigations on 2-cyanothiophene have provided insights into its electronic structure and reactivity. rsc.org The nitrogen atom of the nitrile is a site of protonation. rsc.org The carbon atom of the nitrile is electrophilic and can be attacked by nucleophiles, leading to a range of products. Common reactions of the nitrile group include hydrolysis to a carboxylic acid or an amide, reduction to an amine, and reaction with organometallic reagents to form ketones.

The synthesis of thiophenecarbonitriles can be achieved from the corresponding aldehydes through a one-pot conversion to oximes followed by dehydration. nih.gov This highlights a potential synthetic route to this compound from 4-(cyclopropyl)thiophene-2-carbaldehyde.

Cyclopropyl Moiety Reactivity within the Thiophene Scaffold

The cyclopropyl group is known for its unique electronic properties, behaving similarly to a double bond in its ability to stabilize adjacent carbocations. However, it is also susceptible to ring-opening reactions under certain conditions. nih.gov

A significant aspect of the cyclopropyl group's reactivity is its sensitivity to acidic conditions. nih.gov Strong acids can lead to the protonation and subsequent ring-opening of the cyclopropane (B1198618), forming a carbocationic intermediate that can then react further. This necessitates the use of buffered solutions or acid-free conditions when performing reactions on molecules containing a cyclopropyl moiety, such as the bromination of cyclopropylthiophenes. nih.gov

In the study of related cyclopropylthiophene derivatives, unexpected reactivities have been observed. For instance, the bromination of 3-cyclopropylthiophene-2-carboxylic acid under conditions that were successful for other isomers resulted primarily in a mixture of decarboxylative bromination products. nih.gov This type of reaction, also known as halodecarboxylation, involves the replacement of a carboxylic acid group with a halogen. acs.org A similar undesired outcome was noted during the bromination of 3-cyclopropylthiophene-2-carbaldehyde. nih.gov While not directly observed for this compound, these findings suggest that the combination of a cyclopropyl group and an electron-withdrawing substituent on the thiophene ring can lead to complex and sometimes unexpected reaction pathways.

Table 2: Observed Reactivity in Bromination of Substituted 3-Cyclopropylthiophenes

| Substrate | Expected Product | Observed Product(s) | Reference |

|---|---|---|---|

| 3-Cyclopropylthiophene-2-carboxylic acid | 5-Bromo-3-cyclopropylthiophene-2-carboxylic acid | Mixture of decarboxylative bromination products | nih.gov |

While specific examples involving this compound are not documented, the cyclopropyl group can participate in intermolecular coupling reactions. For instance, SmI2-catalyzed intermolecular couplings of cyclopropyl ketones with alkenes or alkynes are known to produce five-membered rings. nih.gov The reactivity in these cases is influenced by the stability of the intermediate ketyl radical and the subsequent cyclopropyl fragmentation. nih.gov The presence of an aromatic ring, such as thiophene, can affect the stability of such radical intermediates.

Regioselectivity and Stereoselectivity in Functionalization Reactions

The functionalization of this compound can occur at several sites: the thiophene ring, the cyclopropyl group, or the carbonitrile group. The outcome of these reactions, particularly in terms of which position is modified (regioselectivity) and the spatial arrangement of the new bonds (stereoselectivity), is a critical aspect of its chemistry.

Regioselectivity of the Thiophene Ring:

Electrophilic aromatic substitution is a fundamental reaction for functionalizing thiophene rings. The regioselectivity of this reaction on this compound is influenced by the directing effects of the existing substituents. The cyclopropyl group at the C4 position is generally considered an activating, ortho-, para- directing group due to its ability to donate electron density to the aromatic ring through σ-conjugation. Conversely, the carbonitrile group at the C2 position is a strongly deactivating, meta- directing group due to its powerful electron-withdrawing inductive and resonance effects.

In this molecule, the positions ortho to the activating cyclopropyl group are C3 and C5. The position meta to the deactivating cyano group is C4, which is already substituted. The other position, C5, is para to the cyano group and ortho to the cyclopropyl group. The directing effects are therefore in conflict. However, in thiophene chemistry, substitution at the C5 position (α-position) is generally favored over the C3 position (β-position) due to greater stabilization of the cationic intermediate (the arenium ion). Given that the cyclopropyl group activates the ring and the cyano group deactivates it, electrophilic attack will preferentially occur at the most activated available position. The C5 position benefits from the activating effect of the cyclopropyl group, making it the most probable site for electrophilic substitution. The C3 position is less activated and sterically more hindered. Therefore, electrophiles are expected to predominantly attack the C5 position. libretexts.org

Reactions Involving the Cyclopropyl Group:

The cyclopropyl group itself can participate in various reactions, most notably ring-opening reactions driven by the release of its inherent ring strain (approximately 27 kcal/mol). These reactions can be initiated by electrophiles, radicals, or transition metals. For instance, in reactions analogous to photocatalytic [3+2] cycloadditions observed with aryl cyclopropyl ketones, the cyclopropyl ring can open to form a radical intermediate that subsequently adds to an alkene, leading to the formation of a five-membered ring. nih.gov The regioselectivity of such a cycloaddition would be influenced by the stability of the resulting radical intermediate, which in turn is affected by the substituted thiophene moiety.

Furthermore, stereoselective reactions are a key feature of cyclopropane chemistry. For example, Suzuki-type cross-coupling reactions have been used to create cyclopropyl-substituted heteroarenes where the configuration of the cyclopropyl group is retained. rsc.org Similarly, formal nucleophilic substitution reactions on chiral bromocyclopropanes can proceed via cyclopropene (B1174273) intermediates to yield densely substituted cyclopropanes with high diastereoselectivity. mdpi.comku.edu If a chiral center were introduced at the cyclopropyl ring of this compound, subsequent reactions could exhibit high stereocontrol.

Reactions of the Carbonitrile Group:

The carbonitrile group typically undergoes nucleophilic addition. wikipedia.org Strong nucleophiles like Grignard reagents can attack the electrophilic carbon atom of the nitrile. This can lead to the formation of imines, which can be subsequently hydrolyzed to ketones. wikipedia.org The reactivity of the nitrile is significantly influenced by the electron-rich thiophene ring it is attached to.

Computational Studies on Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting and understanding the complex reactivity of molecules like this compound. tandfonline.com These theoretical calculations provide deep insights into reaction mechanisms, regioselectivity, and the stability of intermediates and transition states, which are often difficult to study experimentally. nih.govrdd.edu.iq

Predicting Regioselectivity:

DFT calculations can be used to model the reaction pathways for electrophilic substitution at different positions on the thiophene ring (e.g., C3 vs. C5). By calculating the activation energies (the energy barriers of the transition states) for each potential pathway, chemists can predict the most likely product. The pathway with the lowest activation energy corresponds to the fastest reaction and thus the major product. nih.gov For this compound, calculations would likely confirm that the transition state for substitution at the C5 position is lower in energy than that for the C3 position, corroborating the qualitative analysis of substituent effects.

The table below illustrates hypothetical activation energies calculated via DFT for the bromination of this compound, demonstrating how computational data can predict regiochemical outcomes.

| Position of Substitution | Relative Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|

| C5-Position | 0.0 | Major Product |

| C3-Position | +4.5 | Minor Product |

Elucidating Reaction Mechanisms:

Computational studies are invaluable for mapping out entire reaction energy profiles. This includes identifying the structures of all intermediates and transition states along a reaction coordinate. For reactions involving the cyclopropyl group, such as a Lewis acid-catalyzed ring-opening, DFT can elucidate the mechanism. nih.gov For example, calculations can determine whether the reaction proceeds through a concerted pathway or a stepwise mechanism involving a discrete intermediate, such as a bicyclobutonium ion. nih.gov

Furthermore, analysis of the calculated electronic structure, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can reveal the nucleophilic and electrophilic centers of the molecule. researchgate.net The distribution of Mulliken charges can quantify the partial positive and negative charges on each atom, further highlighting sites susceptible to nucleophilic or electrophilic attack. researchgate.net For this compound, the HOMO is expected to be localized primarily on the thiophene ring, indicating its role as the nucleophile in electrophilic substitutions, while the LUMO would show significant contribution from the carbonitrile group, indicating its electrophilic character.

The table below summarizes key parameters that can be derived from computational studies and their significance in understanding the reactivity of this compound.

| Calculated Parameter | Significance |

|---|---|

| Transition State Energies | Determine reaction rates and predict kinetic products. |

| Intermediate Stabilities | Help to validate proposed reaction mechanisms. |

| HOMO/LUMO Energies and Distribution | Identify sites for electrophilic and nucleophilic attack, respectively. |

| Calculated Atomic Charges | Quantify the polarity of bonds and predict electrostatic interactions. |

Through these computational approaches, a detailed and quantitative picture of the chemical reactivity and reaction mechanisms of this compound can be developed, guiding synthetic efforts and the discovery of new transformations.

Advanced Spectroscopic Characterization of 4 Cyclopropyl Thiophene 2 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra allows for the precise assignment of atoms within the 4-(Cyclopropyl)thiophene-2-carbonitrile structure.

The proton NMR (¹H NMR) spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule. The expected ¹H NMR spectrum of this compound would display distinct signals corresponding to the protons on the thiophene (B33073) ring and the cyclopropyl (B3062369) substituent. The aromatic region would feature two singlets for the thiophene protons, while the aliphatic region would show complex multiplets for the cyclopropyl protons due to spin-spin coupling.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Thiophene H-3 | ~7.20 | Singlet (s) |

| Thiophene H-5 | ~7.50 | Singlet (s) |

| Cyclopropyl CH | ~1.80 - 1.90 | Multiplet (m) |

| Cyclopropyl CH₂ | ~0.90 - 1.10 | Multiplet (m) |

The carbon-13 NMR (¹³C NMR) spectrum reveals the number of chemically distinct carbon environments and provides information about the type of carbon atom (e.g., C, CH, CH₂, CH₃). For this compound, with a molecular formula of C₈H₇NS, eight unique carbon signals are expected. These include signals for the four carbons of the substituted thiophene ring, the nitrile carbon, and the three carbons of the cyclopropyl group.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Thiophene C-2 (C-CN) | ~110 - 115 |

| Thiophene C-3 | ~128 - 132 |

| Thiophene C-4 (C-cyclopropyl) | ~145 - 150 |

| Thiophene C-5 | ~125 - 129 |

| Nitrile (C≡N) | ~115 - 120 |

| Cyclopropyl CH | ~12 - 16 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental composition. The molecular formula of this compound is C₈H₇NS. Using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, and ³²S), the calculated monoisotopic mass can be established with high accuracy. An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula. nih.gov

The calculated exact mass for the neutral molecule [M] is 149.0300. For analysis by electrospray ionization (ESI), the molecule would typically be observed as the protonated species [M+H]⁺.

Calculated Exact Mass for C₈H₇NS [M]: 149.02994

Calculated Exact Mass for C₈H₈NS⁺ [M+H]⁺: 150.03772

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of the nitrile group, the thiophene ring, and the cyclopropyl moiety. nii.ac.jpresearchgate.net

Key expected vibrational frequencies include a strong, sharp absorption for the nitrile (C≡N) stretch, aromatic C-H stretching from the thiophene ring, and aliphatic C-H stretching from the cyclopropyl group. nih.gov

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | ~3100 | Medium-Weak |

| Aliphatic C-H | Stretching | ~3000-2850 | Medium |

| Nitrile (C≡N) | Stretching | ~2220-2230 | Strong, Sharp |

| Aromatic C=C | Stretching | ~1500-1400 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule, particularly in conjugated systems. The thiophene ring in this compound constitutes a conjugated π-system, which is expected to absorb UV radiation, leading to π → π* electronic transitions. nih.gov The position of the maximum absorption wavelength (λmax) is influenced by the substituents on the thiophene ring. Both the electron-withdrawing nitrile group and the electron-donating cyclopropyl group will affect the energy of the electronic transition. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, would likely show a primary strong absorption band in the range of 250-300 nm, characteristic of substituted thiophenes. researchgate.net

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. springernature.com Should a suitable single crystal of this compound be obtained, this technique would provide precise data on bond lengths, bond angles, and torsion angles. uky.edu This analysis would confirm the planarity of the thiophene ring and reveal the exact spatial orientation of the cyclopropyl and carbonitrile substituents relative to the ring. Furthermore, crystallographic data includes the determination of the crystal system, space group, and unit cell dimensions, offering a complete picture of the molecule's arrangement in the solid state. While experimental data is not publicly available, this method remains the gold standard for unambiguous structural elucidation. mdpi.com

Computational and Theoretical Chemistry Studies of 4 Cyclopropyl Thiophene 2 Carbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems, such as molecules. jksus.orgmdpi.com It is employed to predict various molecular properties with a good balance between accuracy and computational cost.

A fundamental step in computational analysis is geometry optimization, which involves finding the minimum energy arrangement of atoms in the molecule. For 4-(cyclopropyl)thiophene-2-carbonitrile, this process would be performed using a DFT method, such as B3LYP, paired with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.net The optimization would yield a detailed three-dimensional structure, providing precise bond lengths, bond angles, and dihedral angles.

The optimized structure would likely show a planar thiophene (B33073) ring, characteristic of aromatic systems. psu.edu The cyclopropyl (B3062369) and carbonitrile substituents would be positioned in the plane of the ring to minimize steric hindrance. Key structural parameters, such as the C-S bond lengths within the thiophene ring and the bond lengths of the cyclopropyl and nitrile groups, can be precisely determined. researchgate.netresearchgate.net These calculated parameters can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational model. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table presents illustrative data based on typical values for similar structures, as specific experimental or calculated data for this exact compound is not readily available in the provided search results.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-C3 | 1.38 | C2-S1-C5 | 92.5 |

| C3-C4 | 1.42 | S1-C2-C3 | 111.5 |

| C4-C5 | 1.37 | C2-C3-C4 | 112.0 |

| C5-S1 | 1.72 | C3-C4-C5 | 112.5 |

| C2-S1 | 1.73 | C4-C5-S1 | 111.5 |

| C4-C(cyclopropyl) | 1.50 | C3-C4-C(cyclopropyl) | 124.0 |

| C2-C(nitrile) | 1.44 | S1-C2-C(nitrile) | 123.0 |

| C≡N | 1.16 | C2-C(nitrile)-N | 179.0 |

The electronic properties of a molecule are crucial for understanding its reactivity. DFT calculations provide valuable information about the distribution of electrons within the molecule through the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jksus.org

The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). mdpi.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, while the LUMO may have significant contributions from the electron-withdrawing carbonitrile group. The cyclopropyl group, being an alkyl substituent, would likely have a minor electronic effect compared to the nitrile group. Analysis of the molecular orbital surfaces would provide a visual representation of this electron distribution.

Table 2: Predicted Electronic Properties for this compound (Illustrative) This table presents illustrative data based on typical values for similar structures.

| Property | Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Gap | 4.70 |

| Ionization Potential | 6.50 |

| Electron Affinity | 1.80 |

Vibrational frequency analysis, performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. iosrjournals.orgnih.gov By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes and their corresponding frequencies can be determined. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign spectral bands to specific vibrational motions. jksus.org

For this compound, characteristic vibrational frequencies would be expected for the C-H, C=C, and C-S stretching and bending modes of the thiophene ring, the C-H and C-C modes of the cyclopropyl group, and the strong, sharp C≡N stretching vibration of the nitrile group. iosrjournals.org The calculated frequencies are often scaled to better match experimental values due to the harmonic approximation used in the calculations. acs.org

Table 3: Predicted Vibrational Frequencies for this compound (Illustrative) This table presents illustrative data based on typical values for similar structures.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C≡N Stretch | 2230 |

| C-H Stretch (Aromatic) | 3100-3150 |

| C-H Stretch (Cyclopropyl) | 2950-3050 |

| C=C Stretch (Thiophene) | 1500-1600 |

| C-S Stretch (Thiophene) | 600-750 |

Reaction Mechanism Pathway Investigations

Computational chemistry is also instrumental in exploring the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, key intermediates and transition states can be identified, providing a detailed picture of the reaction pathway. nih.gov

A transition state is a high-energy structure that connects reactants and products. Locating the transition state geometry and calculating its energy allows for the determination of the activation energy of the reaction. The activation energy is a critical factor in determining the reaction rate. Various computational algorithms can be used to search for and verify transition states.

For reactions involving this compound, such as electrophilic substitution on the thiophene ring or reactions at the nitrile group, DFT calculations can be used to model the reaction pathway. The calculated activation energies can help predict the feasibility of a proposed mechanism and compare the likelihood of different reaction pathways.

Many chemical reactions can yield multiple products, and computational methods can be used to predict the stereochemical and regiochemical outcomes. By comparing the activation energies of the transition states leading to different products, the most likely outcome can be determined.

In the case of this compound, computational studies could predict the preferred site of attack for an electrophile on the thiophene ring. The electronic effects of the cyclopropyl and carbonitrile substituents would influence the electron density at different positions on the ring, and calculations could quantify this influence to predict the regioselectivity of the reaction. Similarly, for reactions involving the creation of new stereocenters, the relative energies of the diastereomeric transition states can be calculated to predict the stereochemical outcome.

Controlled Derivatization and Advanced Functionalization Strategies for 4 Cyclopropyl Thiophene 2 Carbonitrile

Halogenation at Thiophene (B33073) Ring Positions

Electrophilic aromatic substitution on the 4-(cyclopropyl)thiophene-2-carbonitrile core is predicted to occur with high regioselectivity. The thiophene ring is an electron-rich heterocycle, and its α-positions (C2 and C5) are the most activated towards electrophiles. In this specific molecule, the C2 position is blocked by the carbonitrile group. The C4 position is occupied by the cyclopropyl (B3062369) group, which acts as a weak activating group. Consequently, the C5 position remains the most sterically accessible and electronically favorable site for electrophilic attack.

Bromination is a common halogenation reaction that can be achieved using mild and selective reagents such as N-Bromosuccinimide (NBS). researchgate.netmissouri.edumasterorganicchemistry.comorganic-chemistry.orgnih.govnih.gov The reaction typically proceeds in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, at ambient or slightly elevated temperatures. The expected product is 5-bromo-4-(cyclopropyl)thiophene-2-carbonitrile.

Table 1: Representative Conditions for Halogenation

| Reaction | Reagent | Solvent | Typical Conditions | Expected Product |

|---|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | Acetonitrile or DMF | Room temperature, 2-12 h | 5-Bromo-4-(cyclopropyl)thiophene-2-carbonitrile |

| Chlorination | N-Chlorosuccinimide (NCS) | Acetonitrile or Dichloromethane | Room temperature to 50 °C, 4-24 h | 5-Chloro-4-(cyclopropyl)thiophene-2-carbonitrile |

| Iodination | N-Iodosuccinimide (NIS) | Acetonitrile or Acetic Acid | 50-80 °C, 6-18 h | 4-(Cyclopropyl)-5-iodothiophene-2-carbonitrile |

While direct halogenation at the C5 position is the primary anticipated outcome, it is noteworthy that thiophene derivatives can sometimes exhibit unexpected reactivity. For instance, studies on similar structures have occasionally reported side reactions like decarboxylative or decarbonylative bromination, although this is less likely given the stability of the nitrile group compared to a carboxylic acid or ketone. researchgate.net

Sulfonylation and Introduction of Sulfonyl Chloride Moieties

The introduction of a sulfonyl chloride (-SO₂Cl) group onto the thiophene ring serves as a gateway to a wide array of sulfonamide derivatives. This transformation is typically achieved via direct chlorosulfonation using chlorosulfonic acid (ClSO₃H). nih.gov Consistent with the principles of electrophilic substitution on this scaffold, the reaction is expected to occur regioselectively at the C5 position.

The reaction involves the careful addition of the thiophene substrate to an excess of cold chlorosulfonic acid, followed by gentle warming to complete the reaction. The resulting this compound-5-sulfonyl chloride is a versatile intermediate. It can be readily reacted with a diverse range of primary or secondary amines in the presence of a base (e.g., pyridine or triethylamine) to furnish the corresponding sulfonamides.

Table 2: General Protocol for Sulfonylation and Sulfonamide Formation

| Step | Reaction | Reagents | Solvent | Typical Conditions | Intermediate/Product |

|---|---|---|---|---|---|

| 1 | Chlorosulfonation | Chlorosulfonic acid (ClSO₃H) | Neat | 0 °C to room temperature | 4-(Cyclopropyl)-5-(chlorosulfonyl)thiophene-2-carbonitrile |

| 2 | Sulfonamide Formation | Primary or secondary amine (R¹R²NH), Pyridine | Dichloromethane (DCM) | 0 °C to room temperature | N-(Substituted)-4-(cyclopropyl)-2-cyanothiophene-5-sulfonamide |

Modification of Nitrile Group

The nitrile group at the C2 position is a versatile functional handle that can be converted into several other important chemical moieties. nih.gov

Hydrolysis to Carboxylic Acid : The nitrile can be hydrolyzed to the corresponding carboxylic acid, 4-(cyclopropyl)thiophene-2-carboxylic acid. This can be accomplished under either acidic or basic conditions. researchgate.netscientificupdate.comcore.ac.ukresearchgate.netunipd.it Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous acid like sulfuric acid or hydrochloric acid. Base-catalyzed hydrolysis uses an aqueous base such as sodium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt.

Reduction to Aminomethyl Group : The nitrile can be reduced to a primary amine, [4-(cyclopropyl)thiophen-2-yl]methanamine. Powerful reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF) being the most common choice.

Conversion to Tetrazole : Through a [3+2] cycloaddition reaction, the nitrile group can be converted into a 5-substituted-1H-tetrazole ring. researchgate.netresearchgate.net This reaction is typically performed by heating the nitrile with sodium azide (NaN₃) in a polar aprotic solvent like DMF. Catalysts such as ammonium chloride or zinc chloride are often added to facilitate the reaction. nih.govdrugdesign.orgptfarm.pl The resulting tetrazole, 5-(4-(cyclopropyl)thiophen-2-yl)-1H-tetrazole, is a well-known bioisostere of a carboxylic acid. researchgate.net

Table 3: Key Transformations of the Nitrile Group

| Transformation | Reagents | Solvent | Product |

|---|---|---|---|

| Hydrolysis | H₂SO₄ (aq) or NaOH (aq) then H₃O⁺ | Water | 4-(Cyclopropyl)thiophene-2-carboxylic acid |

| Reduction | Lithium aluminum hydride (LiAlH₄) | THF or Diethyl Ether | [4-(Cyclopropyl)thiophen-2-yl]methanamine |

| Tetrazole Formation | Sodium azide (NaN₃), NH₄Cl | DMF | 5-(4-(Cyclopropyl)thiophen-2-yl)-1H-tetrazole |

Palladium-Catalyzed C-H Functionalization for Diverse Substituent Incorporation

Direct C-H functionalization has emerged as a powerful tool for forging new carbon-carbon bonds without the need for pre-functionalized substrates. researchgate.net Palladium-catalyzed direct arylation is particularly relevant for the this compound scaffold. The reaction couples the C-H bonds of the thiophene ring with aryl halides. Given the electronic properties and substitution pattern of the starting material, the C5-H bond is the most likely site for this transformation.

A typical catalytic system involves a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine (B1218219) ligand to stabilize the palladium catalyst, a base to facilitate the C-H activation step, and a high-boiling polar aprotic solvent. The choice of ligand can be critical for reaction efficiency and selectivity. The reaction allows for the introduction of a wide variety of substituted aryl groups at the C5 position, significantly expanding the structural diversity of the core molecule.

Table 4: Typical Components for Palladium-Catalyzed C5-Arylation

| Component | Examples | Purpose |

|---|---|---|

| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Catalyst |

| Aryl Partner | Aryl bromides (Ar-Br), Aryl iodides (Ar-I) | Source of the new substituent |

| Ligand | Triphenylphosphine (PPh₃), Tricyclohexylphosphine (PCy₃) | Stabilize Pd, promote catalytic cycle |

| Base | Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Potassium acetate (KOAc) | C-H bond activation (proton abstraction) |

| Additive | Pivalic acid (PivOH) | Can act as a proton shuttle, accelerating the reaction |

| Solvent | N,N-Dimethylacetamide (DMAc), DMF, Toluene | High-boiling solvent for reaction medium |

Exploration of Bioisosteric Replacements (from a Chemical Perspective)

Bioisosteric replacement is a strategy used to modify molecules by substituting one atom or group for another with similar physical or chemical properties. From a synthetic chemistry standpoint, exploring bioisosteres for the cyclopropyl and nitrile groups of this compound involves leveraging the functionalization strategies previously discussed.

Cyclopropyl Group Replacements : The cyclopropyl group is often used as a bioisostere for isopropyl or other small alkyl groups. Synthetically, this would involve starting the synthesis with a different 4-alkyl-substituted thiophene raw material. For instance, 4-isopropylthiophene-2-carbonitrile could be synthesized and subjected to the same derivatization reactions to create a parallel set of compounds. The cyclopropyl group can also serve as a rigid replacement for an alkene or even a phenyl ring in some contexts, enhancing metabolic stability. researchgate.netresearchgate.net

Nitrile Group Replacements : The nitrile group can be replaced by various five-membered heterocycles that mimic its size and electronic properties as a hydrogen bond acceptor. missouri.edu

Oxadiazoles : The 1,3,4-oxadiazole ring is a common nitrile isostere. Its synthesis can be directly accessed from the 4-(cyclopropyl)thiophene-2-carboxylic acid (obtained via nitrile hydrolysis as described in section 6.3). The carboxylic acid can be converted to a hydrazide, which is then cyclized with an orthoformate or similar reagent to form the oxadiazole ring.

Tetrazole : As detailed in section 6.3, the tetrazole ring is readily synthesized from the nitrile group itself. It is considered a non-classical bioisostere of the carboxylic acid group, sharing a similar acidic pKa and planar structure. researchgate.net

Other Heterocycles : Other potential replacements include thiazoles or oxazoles, which would require more elaborate multi-step synthetic sequences, often starting from the corresponding amide or carboxylic acid derivatives.

Table 5: Chemical Strategies for Bioisosteric Replacement

| Original Group | Bioisosteric Replacement | Synthetic Precursor | Key Synthetic Step |

|---|---|---|---|

| Cyclopropyl | Isopropyl | 4-Isopropylthiophene derivative | Modification of starting material |

| Nitrile | Carboxylic Acid | This compound | Hydrolysis (Section 6.3) |

| Nitrile | 1H-Tetrazole | This compound | [3+2] Cycloaddition with NaN₃ (Section 6.3) |

| Nitrile | 1,3,4-Oxadiazole | 4-(Cyclopropyl)thiophene-2-carboxylic acid | Conversion to hydrazide followed by cyclization |

Prospective Applications in Advanced Materials Science

Role as Building Blocks for Organic Semiconductors

Thiophene-based π-conjugated molecules are a cornerstone of organic semiconductor research. nih.gov The thiophene (B33073) ring itself provides a planar, aromatic system rich in π-electrons, which is essential for charge transport. The electronic properties of these materials, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be precisely tuned by attaching functional groups to the thiophene core. nih.gov

In 4-(Cyclopropyl)thiophene-2-carbonitrile, the nitrile (-C≡N) group acts as a potent electron-withdrawing group. This feature is critical in creating donor-acceptor (D-A) type structures, which are known to lower the band gap of organic materials. nih.gov By pulling electron density from the thiophene ring, the nitrile group can effectively lower both the HOMO and LUMO energy levels, a crucial strategy for designing materials with specific electronic characteristics for various devices. nih.gov

The cyclopropyl (B3062369) group, while a simple alkyl substituent, possesses unique electronic properties due to its strained three-membered ring. It can participate in π-conjugation, acting as an electron-donating group. This combination of an electron-donating cyclopropyl group and an electron-withdrawing nitrile group on the same thiophene ring creates a "push-pull" system. This internal electronic polarization is a highly effective strategy for narrowing the energy gap and modifying the charge transport properties of the resulting semiconductor. Theoretical and experimental studies on various thiophene derivatives have shown that such substitutions are key to optimizing materials for semiconductor applications. mdpi.comaps.org

Potential in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

The tunable electronic structure of this compound makes it a promising candidate for active components in organic electronic devices like OLEDs and OFETs. researchgate.net

In OLEDs , materials must possess appropriate energy levels to facilitate the injection of charges (holes and electrons) and exhibit efficient luminescence. Thienothiophenes and other derivatives have been successfully used as emitters or hosts in OLEDs. nih.gov The "push-pull" nature of this compound could lead to materials with strong intramolecular charge transfer characteristics, which can result in efficient electroluminescence. By incorporating this molecule into larger polymer chains or using it as a small molecule emitter, it may be possible to develop OLEDs with specific emission colors and high quantum efficiencies.

In OFETs , the active semiconductor layer requires high charge carrier mobility for efficient device operation. The performance of thiophene-based OFETs is highly dependent on the material's ability to self-assemble into ordered structures in the solid state, which facilitates intermolecular charge hopping. researchgate.net While alkyl chains are often added to thiophenes to improve solubility and packing, the rigid and compact nature of the cyclopropyl group could influence the intermolecular arrangement in thin films. Judicious molecular design using building blocks like this compound could lead to new solution-processable semiconductors with favorable morphologies for high-performance OFETs.

To provide context, the performance of several established thiophene-based semiconductors in OFETs is shown in the table below.

| Semiconductor Material | Deposition Method | Hole Mobility (μh) [cm²/Vs] | On/Off Ratio |

| Poly(3-hexylthiophene-2,5-diyl) (P3HT) | Solution-Shearing | ~0.1 | > 10⁵ |

| Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) | Vacuum-Deposited | > 3.0 | > 10⁶ |

| 2,7-Diphenyl mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene (DPh-BTBT) | Vacuum-Deposited | ~2.0 | > 10⁶ |

This table presents data for representative thiophene-based materials to illustrate typical performance metrics and does not represent data for this compound.

Development as Corrosion Inhibitors

Organic molecules containing heteroatoms like sulfur and nitrogen are often effective corrosion inhibitors for metals in acidic environments. These compounds function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. Thiophene derivatives have been extensively studied for this purpose.

The molecular structure of this compound contains two key features for corrosion inhibition:

The Thiophene Ring: The sulfur atom in the ring has unshared electron pairs that can coordinate with the vacant d-orbitals of metal atoms (like iron in steel), leading to strong adsorption.

The Nitrile Group: The nitrogen atom also possesses a lone pair of electrons and can act as an additional site for adsorption onto the metal surface.

The presence of multiple adsorption centers (sulfur and nitrogen) in a single molecule can lead to a more stable and effective protective film. Studies on various thiophene derivatives have confirmed their ability to act as mixed-type inhibitors, retarding both the anodic and cathodic corrosion reactions. The efficiency of inhibition typically increases with the concentration of the compound. The adsorption process is often found to be chemical in nature (chemisorption), indicating a strong, stable interaction with the metal.

Below is a table showing the inhibition efficiency of some thiophene derivatives on steel in an acidic medium, demonstrating the potential of this class of compounds.

| Inhibitor Compound | Concentration | Inhibition Efficiency (%) |

| 2-Cyano-3-hydroxy-4-(p-tolyl)-5-anilino thiophene | 1x10⁻⁴ M | 92.4 |

| 2-Cyano-3-hydroxy-4-(p-methoxyphenyl)-5-anilino thiophene | 1x10⁻⁴ M | 94.2 |

| Thiophene-2-carbaldehyde oxime | 1x10⁻³ M | 94.0 |

This table showcases the performance of other thiophene derivatives as corrosion inhibitors to provide context and does not represent data for this compound.

Utilization in Electronic and Opto-Electronic Devices

Beyond OLEDs and OFETs, the unique electronic properties of this compound suggest its utility in a broader range of electronic and opto-electronic devices. Organic conjugated materials are integral to technologies such as organic photovoltaics (OPVs), sensors, and electrochromic devices. nih.gov

The donor-acceptor framework inherent in the molecule is a foundational design principle for low band gap materials used in organic photovoltaics . Such materials are needed to absorb a broad spectrum of sunlight for efficient energy conversion. By polymerizing or incorporating this building block into more complex structures, it could serve as a component in the active layer of solar cells.

Furthermore, the electronic properties of conjugated polymers are sensitive to their environment. This sensitivity can be harnessed in chemical sensors , where the binding of an analyte to the material induces a measurable change in conductivity or optical properties. The functional groups on this compound could be further modified to create specific binding sites, leading to selective and sensitive sensor devices.

Q & A

Q. What are the established synthetic routes for 4-(Cyclopropyl)thiophene-2-carbonitrile, and how can reaction conditions be optimized for higher yields?

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions or cyclopropanation of thiophene precursors. For example, a method analogous to the synthesis of 2-hydroxy-4-phenylthiophene-3-carbonitrile ( ) could be adapted, using Pd(dppf)Cl₂ as a catalyst under reflux conditions (80°C, 12 hours). Optimization may include:

- Catalyst screening : Testing Pd complexes (e.g., Pd(PPh₃)₄) to enhance coupling efficiency.

- Solvent selection : Polar aprotic solvents like DMF or ACN improve solubility of intermediates.

- Temperature control : Gradual heating to avoid decomposition of the cyclopropyl group.

- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures ensures high purity .

Yield discrepancies across studies often arise from variations in precursor purity or reaction stoichiometry, necessitating rigorous analytical validation (e.g., NMR, GC-MS) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are key functional groups identified?

Critical characterization methods include:

- ¹H/¹³C NMR : Assigns cyclopropyl protons (δ ~0.5–1.5 ppm) and thiophene ring protons (δ ~6.5–7.5 ppm). The carbonitrile group (C≡N) is identified via a sharp signal at ~110–120 ppm in ¹³C NMR .

- IR Spectroscopy : Confirms the C≡N stretch (~2200–2250 cm⁻¹) and thiophene C-S/C=C vibrations (~600–800 cm⁻¹) .

- Mass Spectrometry : High-resolution MS validates the molecular ion peak (m/z = 149.03 for C₈H₇NS) .

Structural ambiguities (e.g., regioisomers) can be resolved using 2D NMR (COSY, HSQC) .

Q. How can researchers verify the identity and purity of this compound for reproducibility?

- CAS RN cross-referencing : The compound’s unique identifier (CAS RN 1823927-97-4) ensures accurate sourcing .

- Melting point analysis : Compare observed m.p. with literature values (±2°C tolerance).

- Chromatographic purity : HPLC or GC-MS with >98% purity thresholds, as specified in synthetic protocols .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of the cyclopropyl and carbonitrile groups in cross-coupling reactions?

Density Functional Theory (DFT) simulations can model:

- Cyclopropyl strain : Assess ring strain (≈27 kcal/mol) to predict susceptibility to ring-opening under acidic or oxidative conditions.

- Electrophilicity of C≡N : Calculate localized electron density to evaluate nucleophilic attack sites.

- Transition-state analysis : Optimize geometries for Pd-catalyzed coupling steps, identifying steric hindrance from the cyclopropyl group .

Such models guide experimental design, e.g., selecting mild bases to preserve the cyclopropyl moiety .

Q. What strategies resolve contradictions in reported synthetic yields or spectral data across studies?

- Variable analysis : Compare reaction parameters (e.g., catalyst loading, solvent polarity) between studies. For instance, Pd(dppf)Cl₂ may yield higher conversions than Pd(OAc)₂ in Suzuki couplings .

- Data normalization : Re-run disputed syntheses using standardized conditions (e.g., 1:1 molar ratios, inert atmosphere) .

- Spectroscopic validation : Replicate NMR assignments using deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS) to resolve shifts caused by impurities .

Q. How does the steric and electronic influence of the cyclopropyl group affect the compound’s application in medicinal chemistry?

- Steric effects : The cyclopropyl group’s sp³ hybridization creates a rigid, non-planar structure, potentially enhancing binding selectivity in enzyme pockets.

- Electronic effects : The saturated ring donates electron density via hyperconjugation, stabilizing charge-transfer interactions in PD-L1 inhibitors (analogous to ’s thiophene derivatives).

- Metabolic stability : Cyclopropane’s strain resists enzymatic oxidation, improving pharmacokinetic profiles in drug candidates .

Q. What methodologies enable the incorporation of this compound into heterocyclic scaffolds for drug discovery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.